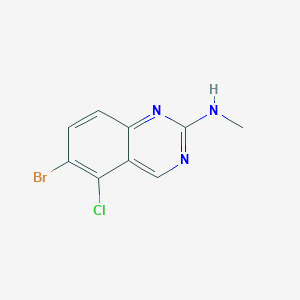

6-Bromo-5-chloro-N-methylquinazolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Brom-5-chlor-N-methylchinazolin-2-amin ist eine heterocyclische Verbindung, die zur Chinazolin-Familie gehört. Es ist durch das Vorhandensein von Brom, Chlor und einer Methylgruppe gekennzeichnet, die an den Chinazolin-Kern gebunden sind.

Vorbereitungsmethoden

Die Synthese von 6-Brom-5-chlor-N-methylchinazolin-2-amin beinhaltet typischerweise einen mehrstufigen Reaktionsprozess. Ein gängiger synthetischer Weg umfasst die folgenden Schritte :

Schritt 1: Reaktion von N-Ethyl-N,N-Diisopropylamin mit 1-Methyl-pyrrolidin-2-on bei 140 °C für 2 Stunden.

Schritt 2: Zugabe von Tetrabutyl-ammoniumchlorid, Chlor-trimethyl-silan und tert.-Butylnitrit in einer Mischung aus N,N-Dimethylformamid und Dichlormethan bei 0-50 °C für 1 Stunde.

Schritt 3: Endreaktion mit Ethanol in einem verschlossenen Rohr bei 80 °C für 1 Stunde.

Chemische Reaktionsanalyse

6-Brom-5-chlor-N-methylchinazolin-2-amin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können durch geeignete Reagenzien mit anderen funktionellen Gruppen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Kupplungsreaktionen: Es kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, bei der Palladiumkatalysatoren und Borreagenzien verwendet werden.

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind N-Ethyl-N,N-Diisopropylamin, Chlor-trimethyl-silan und tert.-Butylnitrit . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

6-Bromo-5-chloro-N-methylquinazolin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Common reagents used in these reactions include N-ethyl-N,N-diisopropylamine, chloro-trimethyl-silane, and tert.-butylnitrite . Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Brom-5-chlor-N-methylchinazolin-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen verwendet.

Biologische Studien: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancer-Eigenschaften.

Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Wirkmechanismus

Der Wirkmechanismus von 6-Brom-5-chlor-N-methylchinazolin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So ist beispielsweise bekannt, dass Chinazolin-Derivate die DNA-Synthese hemmen, indem sie die Spaltung der bakteriellen DNA-Gyrase und der Typ-IV-Topoisomerase fördern, was zum Absterben der Bakterienzellen führt . Die genauen molekularen Pfade und Zielstrukturen können je nach spezifischer Anwendung und verwendetem Derivat variieren.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-chloro-N-methylquinazolin-2-amine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

6-Brom-5-chlor-N-methylchinazolin-2-amin kann mit anderen Chinazolin-Derivaten verglichen werden, wie zum Beispiel:

6-Brom-5-chlorchinazolin: Fehlt die N-Methylgruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.

5-Chlor-6-methylchinazolin: Das Substitutionsschema unterscheidet sich, was zu Variationen in den chemischen Eigenschaften und Anwendungen führt.

6-Brom-5-chlor-N-ethylchinazolin-2-amin:

Biologische Aktivität

6-Bromo-5-chloro-N-methylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique chemical structure that includes halogen substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiviral effects. Its molecular formula is C10H8BrClN2, with a molecular weight of approximately 273.54 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that include halogenation and amination processes. The presence of bromine and chlorine in its structure often correlates with enhanced biological activity, making it a subject of interest for further pharmacological studies.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, derivatives of quinazoline have demonstrated potent EGFR kinase inhibitory activity with IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | EGFR Inhibition |

| 4-Aminoquinazoline | <100 | Inhibits EGFR autophosphorylation |

| 7-Chloro-2-aminoquinazoline | <200 | Induces apoptosis |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that similar quinazoline derivatives possess significant antibacterial effects against various pathogens. The halogen substituents enhance the compound's interaction with bacterial enzymes, leading to effective inhibition of growth .

Antiviral Activity

Recent investigations into the antiviral potential of quinazoline derivatives have highlighted their efficacy against coronaviruses such as SARS-CoV-2 and MERS-CoV. Compounds structurally related to this compound have demonstrated promising results in inhibiting viral replication with IC50 values below 1 μM .

Table 2: Antiviral Activity Against Coronaviruses

| Compound Name | Virus Type | IC50 (μM) | Cytotoxicity (CC50 > μM) |

|---|---|---|---|

| This compound | SARS-CoV-2 | TBD | >25 |

| 7-Chloro-2-aminoquinazoline | MERS-CoV | <1.1 | >25 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- EGFR Inhibition : The compound inhibits autophosphorylation of EGFR, which is crucial for cancer cell proliferation.

- Antiviral Mechanisms : It may interfere with viral entry or replication processes within host cells.

- Antimicrobial Interactions : The halogen substituents enhance binding affinity to bacterial enzymes, disrupting their function.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of quinazoline derivatives. For example, modifications at the C6 and C7 positions significantly influenced their biological activities, enhancing their efficacy as A2A adenosine receptor antagonists . Additionally, compounds exhibiting high metabolic stability and low cytotoxicity profiles are being prioritized for further development as therapeutic agents.

Eigenschaften

Molekularformel |

C9H7BrClN3 |

|---|---|

Molekulargewicht |

272.53 g/mol |

IUPAC-Name |

6-bromo-5-chloro-N-methylquinazolin-2-amine |

InChI |

InChI=1S/C9H7BrClN3/c1-12-9-13-4-5-7(14-9)3-2-6(10)8(5)11/h2-4H,1H3,(H,12,13,14) |

InChI-Schlüssel |

ZKOWSCHEIZFGJX-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=NC=C2C(=N1)C=CC(=C2Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.